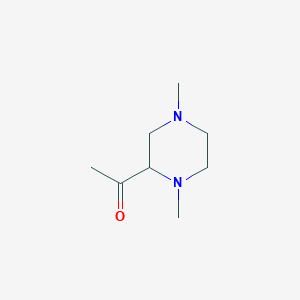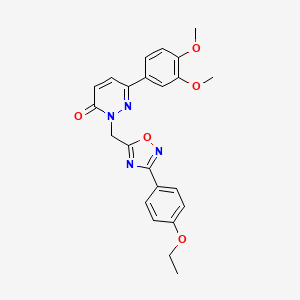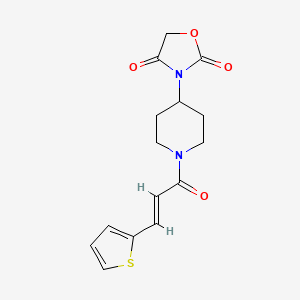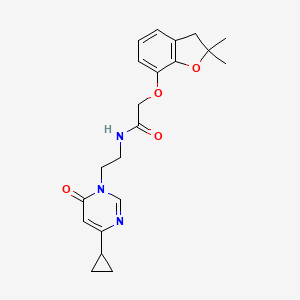![molecular formula C25H21N3 B2760320 1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-93-6](/img/structure/B2760320.png)
1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a compound with the molecular formula C25H21N3 and a molecular weight of 363.464. It belongs to the class of quinoline derivatives, which are known for their wide range of biological and pharmacological activities .
Synthesis Analysis
Quinoline derivatives can be synthesized through various methods. For instance, the Combes/Conrad–Limpach reaction involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of quinoline derivatives, including “this compound”, is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring has been reported .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to benzene and pyridine, undergoing both nucleophilic and electrophilic substitution reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are among the methods used for the construction and functionalization of quinoline .Aplicaciones Científicas De Investigación
Green Chemistry in Synthesis
A significant application of similar pyrazoloquinoline derivatives involves green chemistry approaches for synthesizing complex heterocyclic compounds. For instance, the L-proline-catalyzed synthesis of 7-(aryl)-8-methyl-10-phenyl-5H-benzo[h]pyrazolo-[3,4-b]quinoline-5,6(10H)-diones showcases an environmentally friendly method that emphasizes high atom economy and eliminates the need for extraction and chromatographic purification steps (Rajesh et al., 2011).
Organic Light-Emitting Diodes (OLEDs)
Pyrazoloquinoline derivatives have been studied as potential emitting materials in OLEDs. The research explores the electroluminescent properties of 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substitutions, indicating their potential for bright blue light emission, suitable for display and lighting technologies (T. and et al., 2001).
Photovoltaic Applications
The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been investigated for their applications in fabricating organic–inorganic photodiode devices. Studies reveal these compounds' capability to exhibit rectification behavior and photovoltaic properties under illumination, indicating their usefulness in developing efficient solar cells (Zeyada et al., 2016).
Antibacterial and Antifungal Activity
Pyrazoloquinoline derivatives have also been synthesized and tested for their antibacterial and antifungal activities, showcasing their potential as pharmaceutical agents. Some derivatives exhibit promising results against various bacterial and fungal strains, highlighting their significance in developing new antimicrobial drugs (Hassan, 2013).
Supramolecular Chemistry
Research into the structural aspects of dihydrobenzopyrazoloquinolines has demonstrated their ability to form supramolecular aggregates through hydrogen bonding and π-π stacking interactions. Such studies contribute to understanding the material's properties and potential applications in molecular recognition and assembly (Portilla et al., 2005).
Mecanismo De Acción
While the exact mechanism of action of “1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is not specified in the search results, quinoline derivatives are known to exhibit a broad range of biological activities, including antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, hypoglycemic, and other activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-ethylphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-9-7-8-12-23(18)28-25-20-14-13-17(2)15-22(20)26-16-21(25)24(27-28)19-10-5-4-6-11-19/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKDPVYZGXZEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2760238.png)




![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2760248.png)
![4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2760249.png)

![1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2760252.png)

![2-(cyanomethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2760257.png)
![4-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2760258.png)

![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine](/img/structure/B2760260.png)
